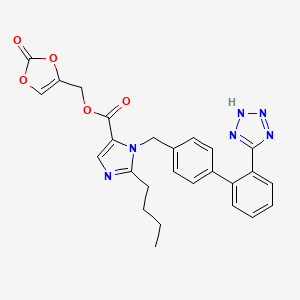
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5,5’-DIMETHYL-9-ETHYL-3-(2-HYDROXYETHYL)-3’-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE” is a chemical compound with the molecular formula C27H32N2O5S3 and a molecular weight of 560.75 . It is provided by BOC Sciences, a world-leading provider of special chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-[(E)-2-[(Z)-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound appears as a dark-green crystalline powder . More specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found .Safety And Hazards
properties
CAS RN |
103534-62-9 |
|---|---|
Product Name |
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE |
Molecular Formula |
C24H26N2O5S3 |
Molecular Weight |
518.67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
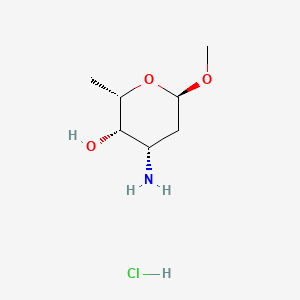
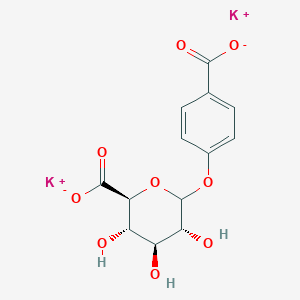
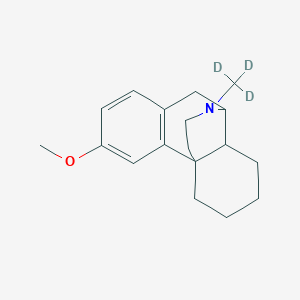
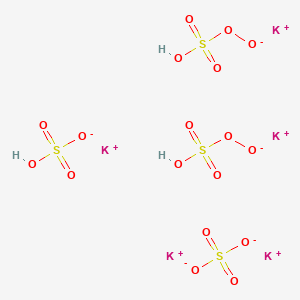
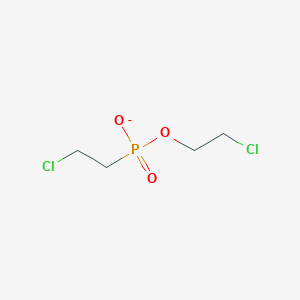
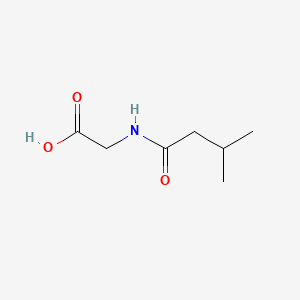
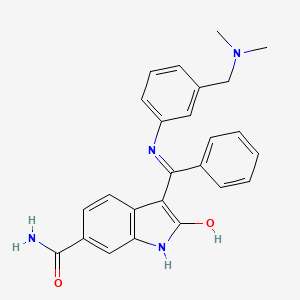
![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
